![molecular formula C12H17ClN2O2 B11723415 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Synthetic Routes: One common method involves the alkylation of piperidine with a pyridin-3-ylmethyl halide under basic conditions
Reaction Conditions: The reactions are usually carried out in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures to ensure high yields and purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: These reactions can yield a variety of products, including alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as catalysts or ligands for metal complexes.
Wirkmechanismus
The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, depending on its structural modifications.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, leading to its therapeutic effects.
Binding Interactions: The presence of both piperidine and pyridine moieties allows for versatile binding interactions with biological macromolecules, enhancing its efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and pyridoxine, are well-known for their roles in biological processes and therapeutic applications.
Uniqueness: The combination of piperidine and pyridine in this compound provides a unique scaffold that can be tailored for specific biological activities, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);1H |
InChI-Schlüssel |
BWMMYPBGTWSFJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


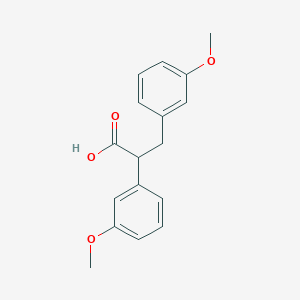
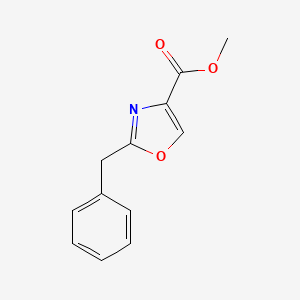


![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)


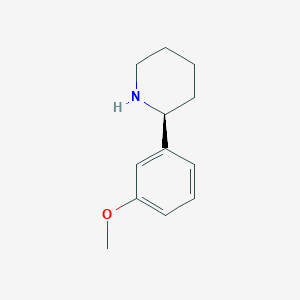
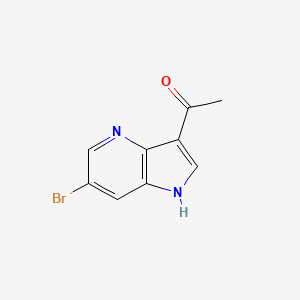
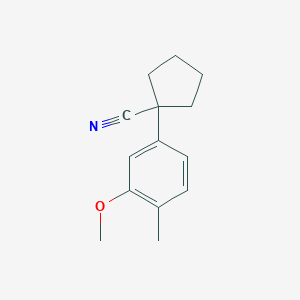



![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)
